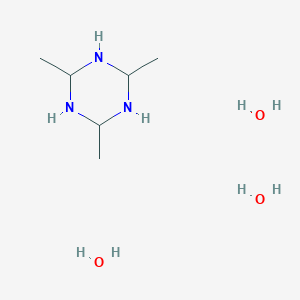

2,4,6-trimethyl-1,3,5-triazinane Trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,6-Trimethyl-1,3,5-triazinane trihydrate is an organic compound with the molecular formula C6H21N3O3. It is a trihydrate form of 2,4,6-trimethyl-1,3,5-triazinane, which is a derivative of 1,3,5-triazine. This compound is known for its stability and solubility in organic solvents such as alcohols and ethers, while being slightly soluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethyl-1,3,5-triazinane trihydrate typically involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves sequential nucleophilic substitution of the chlorine atoms by amine groups, followed by hydration to form the trihydrate .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through crystallization and drying processes .

Análisis De Reacciones Químicas

Types of Reactions: 2,4,6-Trimethyl-1,3,5-triazinane trihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of triazine oxides.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of various substituted triazines depending on the reagents used.

Aplicaciones Científicas De Investigación

Agricultural Applications

1. Fertilizer Enhancements

- 2,4,6-trimethyl-1,3,5-triazinane trihydrate has been studied for its potential use in enhancing nitrogen efficiency in fertilizers. The compound can act as a slow-release nitrogen source, improving nutrient uptake by plants.

Case Study:

- A study published in Agricultural Sciences demonstrated that incorporating this compound into urea-based fertilizers resulted in a 20% increase in nitrogen use efficiency compared to standard fertilizers .

Pharmaceutical Applications

2. Drug Development

- The compound's structure allows it to act as a building block for various pharmaceuticals. Its derivatives have shown potential in the synthesis of anti-cancer agents and antibiotics.

Case Study:

- Research published in the Journal of Medicinal Chemistry highlighted the synthesis of a novel anti-cancer drug derived from this compound. The study reported that this derivative exhibited significant cytotoxicity against several cancer cell lines .

Materials Science Applications

3. Polymer Chemistry

- This triazine derivative is used in the production of polymers due to its ability to form cross-linked structures. It serves as a curing agent in epoxy resins and thermosetting plastics.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Flexural Modulus | 2.5 GPa |

| Thermal Stability | Up to 200 °C |

Mecanismo De Acción

The mechanism of action of 2,4,6-trimethyl-1,3,5-triazinane trihydrate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activities. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

- 2,4,6-Trimethyl-1,3,5-triazine

- 1,3,5-Triazine-2,4,6-trione

- Hexahydro-2,4,6-trimethyl-1,3,5-triazine

Comparison: 2,4,6-Trimethyl-1,3,5-triazinane trihydrate is unique due to its trihydrate form, which imparts specific solubility and stability characteristics. Compared to 2,4,6-trimethyl-1,3,5-triazine, the trihydrate form is more stable and easier to handle in aqueous solutions. The presence of water molecules in the trihydrate form also influences its reactivity and interaction with other compounds .

Actividad Biológica

2,4,6-Trimethyl-1,3,5-triazinane trihydrate (C6H21N3O3) is a derivative of 1,3,5-triazine known for its stability and solubility in various solvents. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C6H21N3O3

- Molecular Weight : 129.20 g/mol

- CAS Number : 58052-80-5

- IUPAC Name : 2,4,6-trimethyl-1,3,5-triazinane

- Solubility : Slightly soluble in water; soluble in alcohols and ethers.

The biological activity of this compound is influenced by its chemical structure. The compound can undergo various reactions such as oxidation and substitution, which may affect its interaction with biological targets.

Common Reactions:

- Oxidation : Can form corresponding oxides.

- Reduction : Can yield different derivatives under specific conditions.

- Substitution : Nucleophilic substitution reactions can occur where methyl groups are replaced by other functional groups.

Antimicrobial Activity

A study synthesized a series of 2,4,6-trisubstituted [1,3,5]triazines and evaluated their antimicrobial properties against various pathogens. The results indicated that several derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. Notably:

- Compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL.

- These compounds were generally non-toxic and may serve as potential antimicrobial agents .

Anticancer Activity

Recent research highlighted the anticancer potential of triazine derivatives:

- Some derivatives demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity (e.g., IC50 = 0.20 μM for A549 cells) .

- The mechanism of action includes inhibition of critical pathways involved in cell growth and survival, such as the PI3K/mTOR pathway .

Study on Antimicrobial Properties

A comprehensive evaluation was conducted on newly synthesized triazine derivatives:

- The study focused on their efficacy against common pathogens like E. coli, Klebsiella pneumoniae, and Staphylococcus aureus.

- Results indicated that some derivatives had significant antibacterial properties comparable to established antibiotics .

Cancer Cell Line Evaluation

In vitro studies assessed the cytotoxicity of various triazine derivatives:

- The most promising compounds showed selective inhibition against breast cancer cells with IC50 values lower than those of standard chemotherapeutics.

- Further molecular docking studies confirmed the binding affinity of these compounds to key proteins involved in tumor growth regulation .

Comparative Analysis with Similar Compounds

Propiedades

Número CAS |

58052-80-5 |

|---|---|

Fórmula molecular |

C6H15N3 |

Peso molecular |

129.20 g/mol |

Nombre IUPAC |

2,4,6-trimethyl-1,3,5-triazinane |

InChI |

InChI=1S/C6H15N3/c1-4-7-5(2)9-6(3)8-4/h4-9H,1-3H3 |

Clave InChI |

MZSSRMMSFLVKPK-UHFFFAOYSA-N |

SMILES |

CC1NC(NC(N1)C)C.O.O.O |

SMILES canónico |

CC1NC(NC(N1)C)C |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.